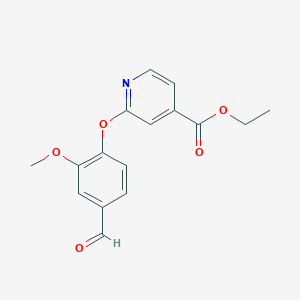

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

説明

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is a specialized ester derivative of isonicotinic acid, featuring a 4-formyl-2-methoxyphenoxy substituent. This compound is notable for its unique structural attributes, including a pyridine (isonicotinate) core, a methoxy group at the 2-position, and a reactive formyl group at the 4-position of the phenoxy moiety . The compound has been discontinued by suppliers like CymitQuimica, limiting its commercial availability .

Applications in lignin model studies (e.g., oxidative cleavage via Mn(III) complexes) highlight its utility in probing recalcitrant organic structures .

特性

IUPAC Name |

ethyl 2-(4-formyl-2-methoxyphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-3-21-16(19)12-6-7-17-15(9-12)22-13-5-4-11(10-18)8-14(13)20-2/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFFFXURGTZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate typically involves the reaction of 2-methoxyphenol with isonicotinic acid, followed by formylation and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods often involve bulk manufacturing processes that ensure high-quality and consistent production of the compound .

化学反応の分析

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

科学的研究の応用

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is employed in the development of new materials and as a component in specialty chemicals.

作用機序

The mechanism of action of Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biological pathways, including signal transduction and metabolic processes .

類似化合物との比較

Ethyl (4-Formyl-2-Methoxyphenoxy)acetate (CAS 51264-70-1)

Ethyl 2-(Trifluoromethyl)isonicotinate (CAS 1214351-44-6)

- Structural Differences: Substitutes the 4-formyl-2-methoxyphenoxy group with a trifluoromethyl group on the pyridine ring.

- Electronic Effects : The electron-withdrawing CF₃ group alters the pyridine’s electronic profile, reducing nucleophilic reactivity compared to the formyl-containing analogue .

- Applications : Likely used in medicinal chemistry for its metabolic stability and lipophilicity .

Methyl IsoNicotinate and Ethyl IsoNicotinate

- Structural Differences: Lack the 4-formyl-2-methoxyphenoxy substituent.

- Cocrystal Formation : Both form cocrystals with bexarotene due to structural simplicity and hydrogen-bonding capacity. Ethyl isonicotinate’s homologues (e.g., methyl isonicotinate) exhibit high cocrystal prediction scores, whereas the target compound’s bulky substituents may hinder such interactions .

Functional Group Comparisons

Formyl vs. Bromo/Trifluoromethyl Groups

- Reactivity : The formyl group in the target compound enables condensation reactions (e.g., with amines to form imines), unlike bromo or trifluoromethyl groups in analogues like Ethyl 3-bromo-2-(trifluoromethyl)isonicotinate (CAS 1227603-38-4) .

- Electronic Effects : The electron-withdrawing formyl group increases the electrophilicity of the pyridine ring, contrasting with the electron-deficient trifluoromethyl group .

Methoxy vs. Sulfonyl/Amino Groups

- Solubility: The methoxy group enhances solubility in organic solvents compared to sulfonyl or amino substituents (e.g., Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate, CAS 1415719-30-0) .

- Steric Effects : The methoxy group’s smaller size reduces steric hindrance relative to bulkier groups like tert-butoxycarbonyl in Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate (CAS 944450-81-1) .

Cocrystal Formation Potential

- Homologues : Ethyl isonicotinate and methyl isonicotinate form cocrystals with bexarotene due to structural similarity and hydrogen-bonding motifs. The target compound’s formyl and methoxy groups may introduce competing interactions, reducing cocrystal likelihood despite its pyridine core .

- Model Predictions : CocrystalGCN scoring prioritizes structural similarity; the target compound’s complexity may lower its ranking compared to simpler homologues .

Research Implications

The structural uniqueness of Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate positions it as a valuable intermediate in lignin degradation studies and heteroaromatic synthesis. However, its discontinued status and complex substituents limit its utility in cocrystal applications compared to simpler isonicotinate esters. Future research could explore its reactivity in cross-coupling reactions or derivatization via formyl-group functionalization.

生物活性

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is a chemical compound with the molecular formula CHNO and a molecular weight of 301.29 g/mol. Its structure features an ethyl ester group, a formyl group, and a methoxyphenoxy moiety attached to an isonicotinic acid core. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in various scientific fields.

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with isonicotinic acid, followed by subsequent formylation and esterification processes. The specific conditions for these reactions can vary, influencing the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity. Additionally, the methoxyphenoxy group interacts with hydrophobic pockets in proteins, potentially altering their conformation and function. These interactions may influence various biological pathways, including signal transduction and metabolic processes.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. Although specific data on its antibacterial efficacy is limited, related compounds in its class have shown promising results against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated MIC values ranging from 12.5 µg/mL to over 100 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| Analogues | MRSA | 12.5 - 50 |

| Other Compounds | E. coli | >100 |

Anti-inflammatory Activity

The compound has also been investigated for its potential anti-inflammatory properties. The presence of the methoxy group is thought to enhance its interaction with inflammatory mediators, although detailed studies are still required to elucidate this effect fully.

Case Studies and Research Findings

- Study on Structure-Activity Relationship : Research has indicated that modifications in the structure of similar compounds significantly affect their biological activity. For instance, analogues lacking the methoxy group exhibited reduced reactivity and biological effectiveness compared to those retaining it.

- Stability and Potency : A study on related aromatic aldehydes revealed that certain structural features could lead to varying stability against oxidative metabolism. Compounds similar to this compound showed differences in onset and duration of activity, which are crucial for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。